Val-Ser
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13588-94-8 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 |
InChI Key |
STTYIMSDIYISRG-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
physical_description |
Solid |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Roles and Physiological Significance of Valylserine
Valylserine as a Key Intermediate in Protein Turnover and Metabolism
Protein turnover is a continuous process of synthesis and degradation that allows cells to remodel their components and respond to various stimuli. Valylserine emerges as a key intermediate in the catabolic arm of this cycle.
Role in Protein Digestion and Catabolism Pathways
Dietary proteins are large macromolecules that cannot be directly absorbed by the intestine. Their breakdown into smaller, absorbable units is a critical step in nutrient assimilation. This process begins in the stomach with the action of pepsin and continues in the small intestine where pancreatic proteases like trypsin and chymotrypsin (B1334515) further hydrolyze proteins into smaller polypeptides. nih.govamplifyeme.com These smaller chains are then acted upon by various peptidases.
Valylserine is formed as an intermediate product during this extensive breakdown of proteins. hmdb.ca Specifically, endopeptidases cleave large proteins into smaller fragments, and exopeptidases then cleave amino acids from the ends of these fragments. This process can result in the formation of dipeptides and tripeptides, including Valylserine. nih.gov These small peptides are then either further broken down into free amino acids by peptidases on the brush border of intestinal epithelial cells or are transported directly into the enterocytes. cabidigitallibrary.org
Intracellularly, protein catabolism also serves to eliminate damaged or misfolded proteins and to provide amino acids during periods of starvation. In these pathways, cellular proteins are degraded into their constituent amino acids and small peptides like Valylserine, which then become part of the cellular amino acid pool. nih.gov
Contribution to Amino Acid Pools and Cellular Homeostasis
The breakdown of proteins into dipeptides such as Valylserine and subsequently into free valine and serine directly contributes to the maintenance of the intracellular and extracellular amino acid pools. nih.govbohrium.com These pools are essential for a multitude of physiological processes, including the synthesis of new proteins, nucleotides, and other nitrogen-containing compounds. bohrium.com
The availability of amino acids is a critical factor in regulating cellular homeostasis. nih.gov For instance, the amino acid serine is not only a building block for proteins but also a precursor for the synthesis of other amino acids, lipids, and nucleotides. researchgate.net Valine is an essential amino acid that must be obtained from the diet and is crucial for protein synthesis and tissue repair. By providing a source of both valine and serine, the catabolism of proteins to intermediates like Valylserine ensures that cells have the necessary building blocks to maintain their structure and function.
The balance of the free amino acid pool is tightly regulated. During periods of growth or stress, the demand for certain amino acids can increase. Protein catabolism, yielding dipeptides like Valylserine, is a key mechanism for meeting this demand and maintaining metabolic equilibrium. researchgate.net
Involvement in Cellular Signaling and Regulatory Mechanisms
While many dipeptides are transient intermediates in metabolic pathways, some have been found to possess physiological or cell-signaling effects. hmdb.ca However, extensive research specifically detailing a direct signaling role for Valylserine in multicellular organisms is limited.
Some dipeptides can act as signaling molecules, influencing various cellular processes. The potential for Valylserine to have such a role would likely be linked to the biological activities of its constituent amino acids, valine and serine. Serine, for example, is central to signaling pathways, as its phosphorylation and dephosphorylation on proteins is a key mechanism for regulating enzyme activity and signal transduction. researchgate.net
Interplay with Other Bioactive Peptides and Their Functions
The direct interplay of Valylserine with other bioactive peptides has not been extensively characterized. However, its role as a precursor to other molecules suggests a potential indirect influence on cellular communication.
One area of interest is the formation of cyclic dipeptides, also known as diketopiperazines. Valylserine can be a precursor to these molecules, which have been shown to have a variety of biological activities. researchgate.net In bacteria, for instance, diketopiperazines can act as quorum sensing molecules, allowing bacteria to communicate and coordinate group behaviors. researchgate.netnih.gov While this is a well-established role in microorganisms, the significance of Valylserine-derived diketopiperazines in the physiological processes of higher organisms is an area of ongoing research.
The interaction of peptides is also crucial for their biological function. For example, the spacing and interaction between amino acid residues like valine within a peptide can influence its structure and stability. nih.gov
Metabolic Pathways and Enzyme Systems Associated with Valylserine
Degradation and Catabolism of Valylserine
Valylserine is typically a transient molecule, rapidly catabolized into its constituent amino acids, which then enter their respective degradation pathways. hmdb.ca
The breakdown of valylserine occurs via enzymatic hydrolysis, a process where a water molecule is used to cleave the peptide bond linking valine and serine. silab.fr This reaction is catalyzed by a class of enzymes known as dipeptidases . muni.cznih.gov These enzymes are exopeptidases that exhibit broad specificity, acting on various dipeptides. muni.cznih.gov The hydrolysis reaction releases free L-valine and L-serine. chegg.com The general mechanism involves the enzyme recognizing the dipeptide structure and facilitating the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond. researchgate.net
Dipeptidases are found in various tissues and cellular locations, including the brush border of intestinal enterocytes, where they complete the digestion of dietary proteins, and within cells, where they break down dipeptides from intracellular protein turnover. muni.cz
Once liberated by hydrolysis, L-valine and L-serine are catabolized through their specific degradation pathways.
Valine Degradation: The catabolism of valine, a glucogenic amino acid, ultimately leads to the formation of succinyl-CoA, an intermediate of the citric acid cycle. libretexts.org The pathway begins in the cytoplasm with transamination to α-ketoisovalerate, which is then transported into the mitochondria for the remaining reactions. nih.gov Key steps include transamination by branched-chain aminotransferases (BCAT) and oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKD) complex. libretexts.orgnih.gov
Serine Degradation: The primary route for serine degradation is its conversion to pyruvate (B1213749) by the enzyme serine dehydratase. jianhaidulab.com This reaction is a key control point in serine metabolism. jianhaidulab.com Pyruvate can then be converted to acetyl-CoA to enter the citric acid cycle for energy production or serve as a substrate for gluconeogenesis. libretexts.org
Metabolomic Profiling and Identification of Valylserine in Biological Samples
Metabolomics, the large-scale study of small molecules, has enabled the identification of valylserine in a variety of biological samples. These studies typically employ advanced analytical techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify metabolites. nih.govnih.gov
Valylserine has been identified as an endogenous metabolite in several contexts, highlighting its role in normal and pathological processes. For instance, it has been detected in human feces, suggesting its origin from either dietary protein digestion or the metabolic activity of the gut microbiota. hmdb.cahmdb.ca Its presence has also been noted in metabolomic studies of urine, seminal plasma, and serum, where its levels can vary in association with different physiological or disease states. nih.govualberta.casci-hub.seamegroups.cn
Interconnections within Broader Metabolic Networks
The metabolism of amino acids is a tightly regulated process designed to maintain cellular balance and respond to metabolic needs. creative-proteomics.comnumberanalytics.com Dipeptides and their constituent amino acids can act as signaling molecules that influence these regulatory networks. nih.govresearchgate.net
The individual amino acids released from valylserine hydrolysis, valine and serine, are known to activate key nutrient-sensing pathways. For example, studies in yeast have shown that valine and serine can activate the TORC1 and Pkh signaling pathways, respectively. nih.gov These pathways are central regulators of cell growth, proliferation, and stress resistance. nih.gov The regulation of amino acid metabolism occurs at multiple levels, including feedback inhibition, where the end product of a pathway inhibits an enzyme earlier in the sequence, and allosteric control of enzyme activity. numberanalytics.com The availability of amino acids like serine and valine, derived from dipeptide breakdown, can therefore influence the flux through various biosynthetic and catabolic pathways, ensuring that the cell's needs for protein synthesis, energy, and precursor molecules are met. creative-proteomics.comnih.gov
Purine (B94841) Metabolism Interactions
Valylserine has been identified as a significant metabolite in contexts where purine metabolism is substantially altered. Purine metabolism involves the synthesis and breakdown of purines, which are essential components of DNA, RNA, and energy-carrying molecules like ATP. frontiersin.org Dysregulation of this pathway is implicated in various physiological and pathological states. frontiersin.org
In a study involving metabolomic profiling after spinal cord injury in rats, Valylserine was one of the most significantly upregulated dipeptides. nih.gov This increase occurred alongside a profound dysregulation of purine metabolism, which was identified as a key altered pathway in the acute phase of the injury. nih.gov The study highlighted that changes in purine metabolism could significantly impact the energy balance and oxidative stress in the injured microenvironment. nih.gov Further research has also noted an association between Valylserine and changes in purine metabolism-related compounds like hypoxanthine. sci-hub.se
The table below details some of the differentially expressed metabolites identified alongside Valylserine in the spinal cord injury study, illustrating the broader metabolic shift. nih.gov
| Metabolite | Log2 Fold Change | P-value | Associated Pathway(s) |
| Valylserine | 4.240 | 0.0019 | Amino Acid Metabolism |
| Guanidoacetic acid | 4.061 | 0.0005 | Arginine and Proline Metabolism |
| Deoxyinosine | 3.996 | 0.0017 | Purine Metabolism |
| Xanthosine | 3.629 | 0.0122 | Purine Metabolism |
| Sphingosine | 3.601 | 0.0093 | Sphingolipid Metabolism |
| Indoxyl sulfate | 3.537 | 0.0054 | Tryptophan Metabolism |
Glycerophospholipid Metabolism Dynamics
Glycerophospholipids are fundamental components of cellular membranes and are involved in various cellular processes, including signal transduction. frontiersin.orgtaylorandfrancis.com The metabolism of these lipids is a complex process that is crucial for maintaining membrane integrity and function. nih.gov A direct link between Valylserine and this pathway is evident through its serine component. Serine is a direct precursor in the synthesis of key glycerophospholipids, such as phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE). nih.gov
Research has shown that serine availability directly influences the metabolism of glycerophospholipids. nih.gov For instance, serine deprivation can lead to significant alterations in the levels of intermediates in this pathway. nih.gov Studies have also observed increased levels of Valylserine in conditions associated with disturbances in glycerophospholipid metabolism, suggesting a potential correlative relationship. researchgate.net
The dynamics of glycerophospholipid synthesis are sensitive to the availability of precursors like serine. The table below outlines key metabolites in this pathway that are affected by serine levels. nih.gov
| Metabolite | Role in Glycerophospholipid Metabolism | Effect of Serine Deprivation |
| Sphingosine | Precursor for sphingolipids (related pathway) | Reduced |
| Choline phosphate (B84403) | Intermediate in phosphatidylcholine (PC) synthesis | Reduced |
| CDP-choline | Intermediate in PC synthesis | Elevated |
| CDP-ethanolamine | Intermediate in PE synthesis | Elevated |
Tryptophan Metabolism and Neurotransmitter Pathways
Tryptophan is an essential amino acid that is metabolized through several major pathways, leading to the production of numerous neuroactive compounds. nih.gov The three primary routes for tryptophan metabolism are the serotonin (B10506) pathway, the kynurenine (B1673888) pathway, and the indole (B1671886) pathway. pensoft.net The serotonin pathway is particularly notable for synthesizing the neurotransmitter serotonin and the neurohormone melatonin. nih.gov
Research investigating the effects of endocrine-disrupting compounds has identified an upregulation of pathways associated with tyrosine, phenylalanine, and tryptophan metabolism. ncsu.edu In this context, Valylserine was also identified as a relevant biomolecule, suggesting a potential linkage between this dipeptide and the regulation of amino acid metabolic systems, including those that generate neurotransmitters. ncsu.edu The kynurenine pathway, which accounts for the majority of tryptophan catabolism, produces several neuroactive metabolites that can influence the central nervous system. nih.govmdpi.com
The major metabolic pathways of tryptophan are summarized in the table below.
| Metabolic Pathway | Key Enzymes | Major Products | Biological Significance |
| Serotonin Pathway | Tryptophan Hydroxylase (TPH), Aromatic Amino Acid Decarboxylase (AADC) | 5-Hydroxytryptophan (5-HTP), Serotonin, Melatonin | Neurotransmission, mood regulation, sleep-wake cycles. pensoft.netnih.gov |
| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ | Immune modulation, neuroprotection, neurotoxicity. nih.govmdpi.com |
| Indole Pathway | Bacterial Tryptophanase | Indole, Tryptamine, Skatole | Gut microbiome signaling, ligand for aryl hydrocarbon receptors (AhR). pensoft.net |
Branched-Chain Amino Acid Metabolism and its Linkages
Valylserine is a dipeptide composed of the branched-chain amino acid (BCAA) valine and the amino acid serine. chegg.com The most direct metabolic linkage for Valylserine is through the catabolism of its constituent BCAA, valine. Branched-chain amino acids—valine, leucine, and isoleucine—are essential amino acids whose metabolism primarily initiates in skeletal muscle. youtube.com
Upon hydrolysis, Valylserine releases free valine, which can then enter the BCAA catabolic pathway. The initial and common steps for BCAA metabolism involve two key enzymatic reactions. nih.gov
Transamination: The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT). This reaction removes the amino group from the BCAA, converting it into its corresponding branched-chain α-keto acid (BCKA). In the case of valine, the product is α-ketoisovalerate. youtube.comnih.gov
Oxidative Decarboxylation: The second step is an irreversible oxidative decarboxylation of the BCKA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, an enzyme analogous to the pyruvate dehydrogenase complex. nih.govyoutube.com This step commits the carbon skeleton to further breakdown, ultimately leading to products that can enter central energy metabolism. nih.gov
The initial steps in the catabolism of valine following its release from Valylserine are detailed below.
| Step | Enzyme | Substrate | Product | Significance |
| 1. Transamination | Branched-chain aminotransferase (BCAT) | Valine | α-Ketoisovalerate | Reversible reaction; removes the amino group. youtube.comnih.gov |
| 2. Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKDH) Complex | α-Ketoisovalerate | Isobutyryl-CoA | Irreversible, rate-limiting step in BCAA catabolism. nih.govyoutube.com |
Synthesis Methodologies for Valylserine and Its Derivatives
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations under mild conditions, often complementing traditional chemical methods. nih.govrsc.org This approach is particularly valuable for forming peptide bonds, where chirality must be maintained. The use of enzymes can reduce the need for extensive protecting group strategies and minimize waste, aligning with the principles of green chemistry. rsc.org
The formation of the peptide bond between valine and serine can be catalyzed by several classes of enzymes. These biocatalysts offer high stereo- and regioselectivity, operating under mild aqueous conditions. encyclopedia.pub Key enzyme classes include ligases and proteases (used in reverse).
L-amino acid ligases (LALs): These enzymes directly join two free amino acids in an ATP-dependent reaction. researchgate.net An example is RizA from Bacillus subtilis, which has been studied for the synthesis of various dipeptides. researchgate.net Challenges include the cost of the ATP cofactor and potential side reactions. researchgate.net
ATP-Grasp Enzymes: This superfamily of enzymes catalyzes the formation of an amide bond via an acylphosphate intermediate, a reaction dependent on ATP. rsc.org Enzymes like glutathione (B108866) synthetase and D-alanine-D-alanine ligase are part of this group, and their mechanisms provide a blueprint for dipeptide synthesis. mdpi.com
Proteases (Hydrolases): In environments with low water content or through kinetic control, proteases like thermolysin or papain can be used to catalyze the reverse reaction of hydrolysis—peptide bond formation. acsgcipr.org This approach, known as kinetically controlled synthesis, involves reacting an N-protected amino acid ester with an unprotected amino acid. The enzyme's specificity dictates which amino acid can be at the C-terminal position.
Non-ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that assemble peptides in a modular, assembly-line fashion. mdpi.com While complex, engineered NRPS modules could theoretically be designed for the specific synthesis of Valylserine. mdpi.com
The characterization of these enzymes is crucial for their application. Key parameters include substrate specificity (which amino acids are accepted), kinetic constants (Kₘ and k꜁ₐₜ), optimal pH and temperature, and stability in the presence of organic co-solvents. For instance, the L-amidase from Mycobacterium neoaurum has an optimal pH of 7.5-9.5 and a temperature optimum of 45°C. iupac.org
| Enzyme Class | Mechanism | Cofactor | Key Considerations |
|---|---|---|---|
| L-amino acid ligases (e.g., RizA) | Direct ligation of two amino acids | ATP | High specificity; requires expensive ATP and regeneration systems. researchgate.net |
| ATP-Grasp Enzymes | Formation of an acylphosphate intermediate | ATP | Broad family with potential for engineering. rsc.org |
| Proteases (e.g., Thermolysin) | Reverse hydrolysis (kinetically controlled) | None | Requires non-aqueous media or product precipitation; uses activated substrates (esters). acsgcipr.org |
| Non-ribosomal Peptide Synthetases (NRPSs) | Modular, assembly-line synthesis | ATP | Highly complex systems; offers potential for programmed synthesis. mdpi.com |
Optimizing chemo-enzymatic processes is essential for achieving high yields and maintaining the desired stereochemistry (L-Valyl-L-Serine). gd3services.comgenosynth.com Key strategies include substrate concentration management, cofactor regeneration, and reaction condition control.
ATP Regeneration: For ATP-dependent ligases, the high cost of ATP is a significant barrier. researchgate.net An ATP regeneration system can be established by using a secondary enzyme, such as acetate (B1210297) kinase (AckA) from E. coli, which uses a cheaper phosphate (B84403) donor like acetyl phosphate to regenerate ATP from the ADP produced. researchgate.net This strategy was shown to increase the production of Arg-Ser from a maximum of 0.5 g/L to 5.9 g/L. researchgate.net
Enzyme Immobilization: Immobilizing the enzyme on a solid support allows for its easy separation from the reaction mixture and reuse over multiple cycles, which significantly reduces costs. researchgate.net Co-immobilization of both the primary synthesis enzyme and the ATP regeneration enzyme can create a more robust and reusable biocatalytic system. researchgate.net
Reaction Media Engineering: The choice of solvent can influence reaction equilibrium and enzyme stability. In protease-catalyzed synthesis, using organic solvents or biphasic systems can shift the equilibrium towards synthesis rather than hydrolysis. acsgcipr.org
Autonomous Optimization: Modern approaches to process optimization can employ machine learning algorithms, such as Bayesian optimization, to efficiently explore a wide range of reaction parameters (e.g., temperature, pH, substrate ratio, enzyme concentration). chimia.chchemrxiv.org This allows for the simultaneous optimization of multiple objectives, such as yield and stereoselectivity, more rapidly than traditional one-variable-at-a-time methods. chimia.chchemrxiv.org
Biocatalytic strategies provide powerful and sustainable alternatives to purely chemical methods for dipeptide synthesis. mdpi.com These methods harness the inherent selectivity of enzymes to address common challenges in peptide chemistry, such as racemization and the need for complex protection/deprotection steps. rsc.org
One key strategy is the use of whole-cell biocatalysts. Using whole microbial cells that overexpress the desired enzyme can circumvent the need for costly and time-consuming enzyme purification. The cell also provides a natural environment for the enzyme and can contain native cofactor regeneration systems. For example, a whole-cell platform using E. coli expressing the L-threonine transaldolase ObiH was successfully used for the synthesis of various β-hydroxy-α-amino acids. nih.gov
Another advanced strategy involves the rational design and directed evolution of enzymes. By making specific mutations in the enzyme's active site, its substrate specificity can be altered or its catalytic efficiency improved. For instance, 21 variants of the L-amino acid ligase RizA were created by site-directed mutagenesis to alter its substrate preference, with one variant showing a six-fold improvement in the product formation for Arg-Phe. researchgate.net This highlights the potential to engineer enzymes specifically for the high-yield synthesis of Valylserine.
Finally, cascade reactions, where multiple enzymatic steps are performed in a single pot, represent a highly efficient approach. nih.gov For Valylserine synthesis, this could involve a cascade where the amino acid precursors are first synthesized from simpler molecules and then joined by a ligase, all within the same reactor.
Solid-Phase Peptide Synthesis (SPPS) Techniques for Valylserine Incorporation
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the stepwise assembly of a peptide chain anchored to an insoluble polymer resin. biotage.combachem.com This method simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing after each step. bachem.com
The general SPPS cycle for incorporating Valine and Serine involves:
Anchoring the C-terminal amino acid (Serine) to the resin.
Removing the temporary protecting group from the α-amino group of the resin-bound Serine.
Coupling the next amino acid (Valine), which has its α-amino group protected and its carboxyl group activated.
Washing the resin to remove excess reagents.
Repeating the deprotection and coupling cycle until the peptide is fully assembled.
Cleaving the completed Valylserine peptide from the resin and removing any permanent side-chain protecting groups. biotage.com
The choice of resin and coupling reagent is critical for the success of SPPS, influencing the yield, purity, and ease of final cleavage. biosynth.comiris-biotech.de
Resin Selection: The resin consists of an insoluble polymer support functionalized with a linker, which provides the anchor point for the C-terminal amino acid. biosynth.com The linker's acid lability determines the conditions required for the final peptide cleavage.
Wang Resin: A standard resin for Fmoc-based SPPS that yields a peptide acid upon cleavage with a high concentration of trifluoroacetic acid (TFA). google.commerckmillipore.com
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin that allows for the cleavage of the peptide under very mild acidic conditions. google.commerckmillipore.com This is particularly useful for preparing protected peptide fragments or for peptides containing acid-sensitive residues. It is also recommended for C-terminal proline or glycine (B1666218) to prevent diketopiperazine formation. merckmillipore.com
Super Acid-Sensitive Resins (e.g., SASRIN): These resins are even more acid-sensitive than 2-CTC resins and are suitable for synthesizing protected peptide fragments where side-chain protecting groups must remain intact after cleavage from the support. biosynth.com
| Resin Type | Linker Type | Cleavage Condition | Primary Use |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | High TFA (e.g., 95%) | Synthesis of peptide acids. merckmillipore.com |
| 2-Chlorotrityl Chloride (2-CTC) | Trityl | Mild acid (e.g., 1% TFA or TFE in DCM) | Synthesis of protected peptide fragments; minimizes racemization for C-terminal Cys/His. google.commerckmillipore.com |
| SASRIN Resin | Bisalkoxybenzyl ester | Very mild acid | Synthesis of fully protected peptides. biosynth.com |
Coupling Reagent Optimization: Coupling reagents (or activators) are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of the amide bond. bachem.com
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators, often used with additives like HOBt or Oxyma Pure to suppress racemization. bachem.compeptide.com
Onium Salts (Aminium/Uronium & Phosphonium): These are highly efficient coupling reagents. sigmaaldrich.comuni-kiel.de
Phosphonium Salts: BOP and PyBOP® are effective but produce a carcinogenic byproduct (HMPA) in the case of BOP. peptide.comsigmaaldrich.com
Aminium/Uronium Salts: HBTU, TBTU, HATU, and HCTU are extremely popular due to their high reactivity and the formation of water-soluble byproducts. bachem.com HATU is one of the most efficient reagents, especially for sterically hindered couplings, due to the formation of a highly reactive OAt ester. sigmaaldrich.com COMU is a modern, highly reactive alternative based on Oxyma Pure that avoids the potential safety concerns associated with benzotriazole-based reagents. iris-biotech.desigmaaldrich.com
Protecting groups are essential in SPPS to prevent unwanted side reactions at the α-amino group and at reactive amino acid side chains. cpcscientific.com The strategy must be orthogonal, meaning the temporary α-amino protecting group can be removed without affecting the permanent side-chain protecting groups or the linker to the resin. iris-biotech.de
Fmoc/tBu Strategy: This is the most common approach in modern SPPS. iris-biotech.de
Temporary Nα-protection: The Fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group. It is base-labile and is typically removed at each cycle using a solution of piperidine (B6355638) in a solvent like DMF. iris-biotech.de
Permanent Side-Chain Protection: The side chains of reactive amino acids are protected with acid-labile groups. For Valylserine, the hydroxyl group of Serine is typically protected with a tert-Butyl (tBu) group. iris-biotech.de The side chain of Valine is an unreactive alkyl group and does not require protection.
Final Cleavage: At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (like tBu) are removed simultaneously using a strong acid cocktail, commonly 95% TFA. iris-biotech.de
Boc/Bzl Strategy: This is an older, but still utilized, strategy.
Temporary Nα-protection: The tert-Butoxycarbonyl (Boc) group is used. It is acid-labile and removed with moderate TFA concentrations. biotage.com
Permanent Side-Chain Protection: Side chains are protected with groups that are stable to moderate acid but are cleaved by strong acids, such as benzyl (B1604629) (Bzl) ethers for the serine hydroxyl group. iris-biotech.de
Final Cleavage: The final cleavage from the resin requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). biotage.com
| Strategy | Nα-Protection (Temporary) | Serine Side-Chain Protection (Permanent) | Valine Side-Chain Protection | Final Cleavage/Deprotection |
|---|---|---|---|---|
| Fmoc/tBu | Fmoc (cleaved by piperidine) | tert-Butyl (tBu) | None required | Strong acid (e.g., 95% TFA). iris-biotech.de |
| Boc/Bzl | Boc (cleaved by moderate TFA) | Benzyl (Bzl) | None required | Strong acid (e.g., HF). biotage.com |
Solution-Phase Peptide Synthesis Methods
The synthesis of the dipeptide Valylserine in solution is a multi-step process that relies on the principles of peptide chemistry to form an amide bond between the amino acids L-valine and L-serine. This process necessitates the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions, followed by the activation of a carboxyl group to facilitate peptide bond formation.
A core challenge in synthesizing Valylserine (Val-Ser) is the potential for side reactions due to the functional groups present: the N-terminal amino group and carboxyl group of both amino acids, and the hydroxyl group in the side chain of serine. To achieve a controlled synthesis, temporary protecting groups are employed to mask these reactive sites. jocpr.com The choice of protecting groups is critical and is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. jocpr.compeptide.com
For the N-terminus of valine, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). peptide.com The hydroxyl group of serine is typically protected as a tert-butyl (tBu) or benzyl (Bn) ether to prevent acylation during the coupling step. The C-terminus of serine is often protected as a methyl (Me) or ethyl (Et) ester to prevent it from reacting.
The key step in the synthesis is the formation of the peptide bond, which involves the activation of the carboxyl group of the N-protected valine. This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amino group of the protected serine ester. iris-biotech.de Common classes of coupling reagents include:
Carbodiimides : N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. iris-biotech.deglobalresearchonline.net These are often paired with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve reaction rates and suppress racemization, a potential side reaction at the chiral center of the activated amino acid. iris-biotech.demdpi.com
Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective activators. iris-biotech.de
Uronium/Aminium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive reagent known for its efficiency, especially in sterically hindered couplings. iris-biotech.demdpi.com The mechanism often involves the formation of a highly reactive O-acyl intermediate. iris-biotech.de
A typical solution-phase synthesis sequence for Valylserine proceeds as follows:
Protection : The amino group of L-valine is protected (e.g., as Boc-Val-OH), and the carboxyl and hydroxyl groups of L-serine are protected (e.g., as H-Ser(tBu)-OMe).
Coupling : Boc-Val-OH and H-Ser(tBu)-OMe are dissolved in a suitable organic solvent like dichloromethane (B109758) (DCM). globalresearchonline.net A coupling reagent (e.g., EDC) and an additive (e.g., HOBt) are added to the mixture, which is stirred until the reaction is complete. globalresearchonline.net
Work-up and Isolation : The reaction mixture is processed to remove by-products (such as dicyclohexylurea if DCC is used) and unreacted reagents.
Deprotection : The protecting groups (Boc, tBu, and OMe) are removed in subsequent steps under specific conditions (e.g., acidolysis for Boc and tBu, saponification for the methyl ester) to yield the final Valylserine dipeptide. smolecule.com
Table 1: Protecting Groups and Coupling Reagents in Valylserine Synthesis
Purity Assessment and Isolation Techniques in Valylserine Synthesis
Following the solution-phase synthesis of Valylserine, a critical phase involves the isolation of the dipeptide from the reaction mixture and a thorough assessment of its purity. This ensures that the final product is free from starting materials, reagents, and side-products generated during synthesis.
The initial isolation of crude Valylserine typically involves a series of extraction and washing steps. For instance, after coupling, the reaction mixture may be washed with a dilute acid solution to remove any unreacted amine components and a dilute basic solution to remove unreacted carboxylic acid and additives like HOBt. The organic solvent is then removed under reduced pressure. globalresearchonline.net Depending on the protecting groups used and the properties of the protected dipeptide, precipitation or crystallization can be an effective method for initial purification. beilstein-journals.org For example, adding a non-polar solvent like diethyl ether to a solution of the peptide in a more polar solvent can induce precipitation. beilstein-journals.org
Once the crude peptide is isolated, its purity must be rigorously determined. The most widely used and reliable technique for this purpose is High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode. mtoz-biolabs.comjpt.com
Reversed-Phase HPLC (RP-HPLC) : This technique separates molecules based on their hydrophobicity. creative-proteomics.com The sample is injected into a column packed with a non-polar stationary phase (commonly C18 silica). creative-proteomics.com A mobile phase, typically a gradient of water and a more non-polar organic solvent like acetonitrile (B52724) (ACN) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is passed through the column. researchgate.netresearchgate.net TFA helps to sharpen the peaks and improve separation. chromatographyonline.com Valylserine and any impurities will elute at different times (retention times) based on their interaction with the stationary phase. A pure sample is characterized by a single, sharp, and symmetrical peak in the chromatogram. creative-proteomics.com The purity is quantified by integrating the area of the main peak relative to the total area of all peaks detected, often by a UV detector set at a wavelength of around 220 nm where the peptide bond absorbs. creative-proteomics.com
In addition to chromatography, spectroscopic methods are essential for confirming the identity and structural integrity of the synthesized Valylserine.
Mass Spectrometry (MS) : MS is used to confirm that the synthesized product has the correct molecular weight. jpt.com Techniques like Electrospray Ionization (ESI-MS) are commonly coupled with HPLC (LC-MS) to provide mass information for each peak separated by the chromatograph, confirming the identity of the main peak as Valylserine and helping to identify impurities. jpt.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for unambiguous structure elucidation. ualberta.ca 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of the signals, one can confirm the presence of both valine and serine residues, the formation of the peptide bond, and the absence of impurities or residual protecting groups.
Table 2: Analytical Techniques for Purity and Identity of Valylserine
Advanced Analytical Methodologies for Valylserine Research
Mass Spectrometry (MS) Based Approaches
Mass spectrometry (MS) is a cornerstone analytical technique for the study of Valylserine, offering high sensitivity and specificity for its detection and quantification. iastate.edu This method involves ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). azolifesciences.com Various MS-based approaches are employed in Valylserine research, often coupled with liquid chromatography for prior separation of the analyte from complex mixtures. chemyx.com
A significant challenge in the analysis of Valylserine is its isobaric nature with other compounds, such as Serylvaline and Carboxymethyl lysine (B10760008) (CML), which have the same molecular formula (C8H16N2O4) and consequently the same m/z value. nih.goved.ac.uk This necessitates high-resolution analytical techniques to differentiate these compounds.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QE-MS/MS)
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QE-MS/MS) is a powerful technique that combines the high separation efficiency of UHPLC with the high-resolution and accurate mass capabilities of a Quadrupole-Orbitrap mass spectrometer. researchgate.netnih.gov UHPLC systems utilize columns with smaller particle sizes (< 2 µm), leading to faster and more efficient separations compared to traditional HPLC. chromatographyonline.com
This methodology is particularly valuable for metabolomics studies where complex biological samples are analyzed. sci-hub.se The high resolving power of the Orbitrap mass analyzer allows for the differentiation of Valylserine from its isobaric interferents. ed.ac.ukresearchgate.net In a typical setup, the sample is first separated on a UHPLC column, and the eluent is then introduced into the mass spectrometer. The quadrupole can be used to select a specific precursor ion (e.g., the m/z of Valylserine), which is then fragmented, and the resulting product ions are analyzed in the high-resolution Orbitrap. This MS/MS capability provides structural information, further confirming the identity of the compound. nih.gov
Table 1: Illustrative UHPLC-QE-MS/MS Parameters for Peptide Analysis
| Parameter | Setting |
|---|---|
| UHPLC System | |
| Column | Reversed-phase C18 |
| Mobile Phase A | 0.5% formic acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Temperature | 320 °C |
| Full Mass Resolution | 70,000 |
| MS/MS Resolution | 17,500 |
This table presents a general set of parameters and may vary based on the specific application. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of small molecules, including peptides like Valylserine, in complex mixtures. nih.govveedalifesciences.com This method couples the separation power of liquid chromatography with the selectivity of tandem mass spectrometry. creative-proteomics.com In an LC-MS/MS experiment, a precursor ion corresponding to the mass of Valylserine is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then specific fragment ions are monitored in the second mass analyzer. iastate.edu
This technique, often performed on triple quadrupole mass spectrometers, offers high sensitivity and specificity, making it suitable for quantifying low-abundance peptides in biological fluids. veedalifesciences.comnih.gov The development of robust LC-MS/MS methods is crucial for clinical research, for instance, in quantifying amino acids and their derivatives in human plasma. nih.gov While highly effective for quantification, standard LC-MS/MS may have limitations in resolving isobaric interferences without adequate chromatographic separation. nih.gov
High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF/MS)
High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF/MS) combines the separation capabilities of HPLC with the high mass accuracy and resolution of a TOF mass analyzer. nih.govnih.gov TOF-MS is well-suited for coupling with HPLC due to its rapid data acquisition rates. nih.gov This technique provides accurate molecular weight information for peptides and other analytes. nih.gov
In the context of Valylserine research, HPLC-TOF/MS can be used to screen for the presence of the dipeptide in various samples. The high mass accuracy of TOF-MS helps in confirming the elemental composition of the detected ions, aiding in the identification of Valylserine and distinguishing it from other compounds with similar retention times but different exact masses. nih.gov This method is valuable for profiling the composition of complex samples, such as in environmental or food analysis. nih.gov
High-Resolution Accurate Mass Orbitrap Mass Spectrometry for Isobaric Interference
High-Resolution Accurate Mass (HRAM) Orbitrap mass spectrometry is a key technology for overcoming the challenge of isobaric interference in Valylserine analysis. ed.ac.ukresearchgate.net Orbitrap mass spectrometers provide exceptionally high resolution (up to 500,000 FWHM) and sub-ppm mass accuracy, which allows for the effective separation of ions with very similar m/z values. azolifesciences.comthermofisher.com
In the specific case of Valylserine, which is isobaric with CML and Serylvaline, HRAM Orbitrap MS can distinguish between these compounds based on their minute mass differences, something that lower-resolution instruments cannot achieve. nih.goved.ac.uk For example, in a study quantifying CML, an Orbitrap Exactive mass spectrometer was operated at a mass resolution of 50,000, providing a mass accuracy of less than 1 ppm. ed.ac.ukresearchgate.net This level of performance is critical for the selective and accurate quantification of Valylserine in the presence of its isomers. The ability to perform full-scan analysis with high resolution also allows for retrospective data analysis for other compounds of interest without the need for re-running samples. nih.gov
Table 2: HRAM Orbitrap MS Parameters for Isobaric Separation
| Parameter | Setting | Reference |
|---|---|---|
| Instrument | Orbitrap Exactive | ed.ac.ukresearchgate.net |
| Scan Mode | High-resolution full scan positive mode | ed.ac.ukresearchgate.net |
| Scan Range | 120–250 m/z | ed.ac.ukresearchgate.net |
| Mass Resolution | 50,000 | ed.ac.ukresearchgate.net |
| Mass Accuracy | < 1 ppm | ed.ac.ukresearchgate.net |
| Probe Temperature | 150 °C | ed.ac.ukresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, including peptides like Valylserine. gndu.ac.inmsu.edu NMR provides detailed information about the chemical environment of atoms within a molecule. gndu.ac.in In the context of metabolomics, NMR is used to identify and quantify metabolites in biological samples. sci-hub.se
While MS techniques are generally more sensitive, NMR is highly reproducible and non-destructive, allowing for the analysis of intact samples. For Valylserine, NMR can be used to confirm its structure by analyzing the chemical shifts and coupling constants of its protons and carbons. nih.gov Specific NMR experiments, such as long-range heteronuclear scalar correlation experiments, can be employed to detect and assign signals from specific amino acid residues like serine and valine within a peptide. nih.gov However, for complex biological samples, the analysis of NMR spectra can be challenging due to signal overlap. ualberta.ca
Chromatographic Separation Techniques for Valylserine Isolation and Analysis
Chromatographic separation is an essential step in the analysis of Valylserine, particularly when it is present in complex mixtures. nih.govresearchgate.net The goal of chromatography is to separate the components of a mixture for subsequent identification and quantification. nih.gov
Various chromatographic methods are employed, with the choice depending on the properties of Valylserine and the sample matrix. These techniques include:
Reversed-Phase Chromatography (RPC) : This is a common technique where a non-polar stationary phase is used with a polar mobile phase. It is effective for separating peptides and amino acids. helixchrom.com
Hydrophilic Interaction Chromatography (HILIC) : HILIC is suitable for the separation of very polar compounds that are not well-retained in RPC. helixchrom.com
Ion-Exchange Chromatography : This method separates molecules based on their net charge and is useful for purifying proteins and peptides. nih.gov
Size-Exclusion Chromatography : This technique separates molecules based on their size and can be used for the initial cleanup of samples to remove large proteins. nih.gov
In many advanced analytical workflows, these chromatographic techniques are coupled with mass spectrometry (e.g., LC-MS) to provide both separation and highly sensitive detection. chemyx.comresearchgate.net The development of core-shell columns in HPLC has enabled high-efficiency separations of amino acids and small peptides without the need for specialized UPLC systems. helixchrom.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Valylserine |
| Serylvaline |
| Carboxymethyl lysine (CML) |
| Valine |
| Serine |
| Acetonitrile |
Method Validation and Quantitative Analysis Standards
The validation of analytical methods is a critical process in Valylserine research, ensuring that the data generated are reliable, reproducible, and fit for their intended purpose. americanpharmaceuticalreview.comresearchgate.netwjarr.com This process involves rigorous testing of various performance characteristics to provide documented evidence that an analytical procedure will consistently produce a result meeting pre-determined acceptance criteria. researchgate.netujpronline.com The standards for such validation are typically based on guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.neteuropa.eueuropa.eu For the quantitative analysis of Valylserine, several key parameters must be thoroughly evaluated.
Specificity and Selectivity Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.comeuropa.eu In Valylserine analysis, this means the method must be able to distinguish Valylserine from its constituent amino acids (Valine and Serine), its isomeric form (Serylvaline), and other related peptides or compounds in the sample matrix. researchgate.netacs.org Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed due to their high resolving power, which is essential for ensuring selectivity. kit.edumdpi.com
Linearity and Range Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. ich.org For Valylserine quantification, a linear relationship is typically established by analyzing a series of dilutions of a standard solution. A minimum of five concentrations is generally recommended to establish linearity. europa.euich.org The correlation coefficient (r²) of the calibration curve is expected to be close to 1.0, often greater than 0.99, to demonstrate a strong linear relationship. researchgate.netresearchgate.net
Accuracy Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at three different concentrations). europa.eu Accuracy is typically reported as the percent recovery of a known, added amount of Valylserine in a sample matrix. europa.eu In dipeptide analysis, recovery rates are generally expected to be within a range of 80-120%, although specific acceptance criteria may vary based on the application. kit.edumdpi.comthaiscience.info
Precision Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). kit.educhromatographyonline.com Precision studies are conducted at two levels:
Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. europa.eu
Intermediate Precision (Inter-assay precision): This evaluates the variations within the same laboratory, but with different analysts, on different days, or with different equipment. europa.eu
For dipeptide analysis, RSD values for precision are often required to be less than 10-15%, depending on the concentration level. researchgate.netchromatographyonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.euresearchgate.net The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euresearchgate.net These parameters are crucial for analyzing trace amounts of Valylserine. The LOQ is a key parameter for quantitative assays that measure low levels of compounds. europa.eu These limits can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. wjarr.comresearchgate.net
Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org This provides an indication of the method's reliability during normal usage. ich.org For an HPLC method analyzing Valylserine, these variations might include changes in mobile phase pH, column temperature, or flow rate. researchgate.net The evaluation of robustness helps establish system suitability parameters to ensure the validity of the analytical procedure is maintained. ich.org
The following table provides representative data for the validation of a hypothetical LC-MS/MS method for the quantification of Valylserine, based on typical findings in dipeptide research. kit.edumdpi.comresearchgate.net
| Validation Parameter | Methodology | Acceptance Criterion | Typical Result |
|---|---|---|---|
| Specificity | Analysis of blank, Valylserine standard, and a mix of related compounds (Valine, Serine, Serylvaline). | No interference at the retention time of Valylserine. | Peak purity confirmed; no co-eluting peaks observed. |
| Linearity & Range | Analysis of 7 concentrations ranging from 1 ng/mL to 500 ng/mL. | Correlation coefficient (r²) > 0.99 | r² = 0.9995 |
| Accuracy (% Recovery) | Spiking a blank matrix with low, medium, and high concentrations of Valylserine (n=3 at each level). | 85% - 115% Recovery | 98.5% - 104.2% |
| Precision (RSD%) | Repeatability (n=6) and Intermediate Precision (n=6 over 3 days). | RSD < 15% | Repeatability: 3.5% RSD; Intermediate Precision: 6.8% RSD |
| Limit of Detection (LOD) | Calculated based on Signal-to-Noise ratio (S/N = 3). | Report Value | 0.3 ng/mL |
| Limit of Quantification (LOQ) | Calculated based on Signal-to-Noise ratio (S/N = 10) with acceptable precision and accuracy. | Report Value | 1.0 ng/mL |
| Robustness | Varying flow rate (±0.1 mL/min) and column temperature (±2 °C). | RSD of results < 15% | Passed; results remained within acceptable precision limits. |
Computational and Structural Elucidations of Valylserine and Peptidomimetic Analogues
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of their behavior and interactions. ebsco.com For a flexible molecule like Valylserine, MD simulations can elucidate its conformational landscape, solvent interactions, and dynamic behavior, which are critical for its biological function and interaction with molecular targets.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. unicamp.brbiomedres.us This analysis is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific "bioactive" conformation. For Valylserine, the key rotatable bonds in its backbone and side chains allow for a multitude of possible conformations. Systematic searches and computational methods like Principal Component Analysis (PCA) can be employed to map the potential energy surface and identify low-energy, stable conformers. unicamp.brmdpi.com
MD simulations on related systems, such as Valyl-tRNA synthetase (ValRS), have demonstrated the power of this technique to reveal the molecular triggers for biological processes. nih.govnih.gov For instance, simulations have shown how ValRS discriminates between its correct substrate (valine) and a similar, incorrect one (threonine), a process critical for maintaining the fidelity of protein synthesis. nih.govnih.gov These studies highlight how subtle changes in molecular interactions, propagated through the protein structure, can lead to significant functional outcomes. nih.gov Similar computational approaches can be applied to Valylserine to understand its interaction with specific receptors or enzymes, revealing the dynamic basis of its binding and activity. ebsco.commdpi.com
Table 1: Insights from Molecular Dynamics (MD) and Conformational Analysis
| Analysis Type | Key Insights | Relevance to Valylserine |
| Conformational Search | Identifies low-energy conformers and the geometry of the most stable structures. nih.govnih.gov | Predicts the preferred shapes of Valylserine in different environments (e.g., in solution vs. bound to a receptor). |
| Molecular Dynamics | Reveals the dynamic fluctuations of the molecule, including bond rotations and interactions with solvent molecules. ebsco.complos.org | Characterizes the flexibility of the peptide backbone and side chains, which influences binding affinity and specificity. |
| Binding Free Energy Calculation | Quantifies the strength of the interaction between the molecule and a target protein (e.g., an enzyme or receptor). mdpi.com | Helps to predict how tightly Valylserine or its analogues will bind to a biological target. |
| Interaction Analysis | Identifies specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize a complex. mdpi.complos.org | Details the key atomic contacts responsible for the recognition and binding of Valylserine at a target site. |
In Silico Approaches for Peptidomimetic Design and Screening
Peptides like Valylserine often have therapeutic potential but can be limited by poor metabolic stability and bioavailability. longdom.org Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved drug-like properties. longdom.orgnih.gov In silico (computer-based) methods are indispensable for the rational design and efficient screening of peptidomimetic libraries. frontiersin.org
The design process often starts with the known structure of a lead peptide, such as Valylserine, or its bioactive conformation when bound to a target. longdom.orgfrontiersin.org The goal is to replace parts of the peptide backbone or side chains with non-natural chemical moieties that retain the essential pharmacophoric elements while enhancing stability. longdom.org
Virtual screening is a key computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.netnih.gov This process can be structure-based, where the three-dimensional structure of the target is known, or ligand-based, where a set of known active molecules is used to guide the search. researchgate.net For Valylserine analogues, a structure-based approach would involve docking candidate molecules into the binding site of a target protein and scoring their predicted binding affinity. nih.govnih.gov
Table 2: Workflow for In Silico Peptidomimetic Screening
| Step | Description | Computational Tools/Methods |
| 1. Target Identification & Preparation | A 3D structure of the biological target (e.g., an enzyme, receptor) is obtained or modeled. | Homology Modeling, X-ray Crystallography, PDB Database. frontiersin.orgnih.gov |
| 2. Library Generation/Selection | A virtual library of peptidomimetic compounds based on the Valylserine scaffold is created or obtained from databases. | Chemical drawing software, compound databases (e.g., ChEMBL). researchgate.net |
| 3. Molecular Docking | Candidate molecules from the library are computationally "placed" into the target's binding site to predict their binding orientation and affinity. researchgate.netnih.gov | AutoDock, Glide, GOLD. |
| 4. Scoring and Ranking | Docked compounds are scored based on their predicted binding energy and interactions with the target. Top-scoring hits are ranked. | Scoring functions integrated into docking software. |
| 5. Post-Screening Analysis | High-ranking "hits" are further analyzed for drug-like properties (e.g., ADME/Tox prediction) and refined using more rigorous methods like MD simulations. nih.gov | QikProp, MM-GBSA/PBSA. |
| 6. Experimental Validation | The most promising candidates identified in silico are synthesized and tested in laboratory assays to confirm their biological activity. nih.gov | In vitro binding and functional assays. |
Structure-Activity Relationship (SAR) Studies for Valylserine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific chemical features of a molecule contribute to its biological activity. youtube.commdpi.com By systematically modifying a lead compound and measuring the resulting changes in activity, researchers can build a model that guides the design of more potent and selective derivatives. nih.gov
For Valylserine, SAR studies would involve synthesizing analogues with modifications at the valine side chain, the serine side chain, the N-terminus, the C-terminus, or the peptide bond itself. For example, studies on muramyl dipeptide (MDP) analogues, which are recognized by the innate immune receptor NOD2, have explored the replacement of the original L-alanine with other amino acids, including L-valine and L-serine. nih.govchemrxiv.org
In one such study, replacing L-alanine with L-valine in a series of desmuramylpeptide derivatives led to the identification of a potent NOD2 agonist. nih.gov Conversely, analogues containing L-serine in the same position showed relatively poor activity. nih.govchemrxiv.org This demonstrates that even subtle changes to the amino acid side chain can have a dramatic impact on biological function, highlighting the specific steric and electronic requirements of the target's binding pocket.
Table 3: Example SAR Findings for Dipeptide Analogues
| Parent Scaffold | Modification | Position | Observed Activity | Reference |
| Desmuramylpeptide | L-Alanine → L-Valine | First Amino Acid | Maximum NOD2 Agonist Activity | nih.gov |
| Desmuramylpeptide | L-Alanine → L-Phenylalanine | First Amino Acid | Moderate NOD2 Agonist Activity | nih.gov |
| Cinnamoyl-Dipeptide | L-Alanine → L-Valine | First Amino Acid | Identified as a potent NOD2 agonist | nih.gov |
| Cinnamoyl-Dipeptide | L-Alanine → L-Serine | First Amino Acid | Relatively poor NOD2 agonist activity | nih.govchemrxiv.org |
| Cinnamoyl-Dipeptide | L-Alanine → L-Threonine | First Amino Acid | Relatively poor NOD2 agonist activity | nih.gov |
These findings underscore the importance of the lipophilic isopropyl group of valine for productive interaction in this specific context, whereas the polar hydroxyl group of serine is less favorable. Such SAR data is invaluable for building predictive models to design future compounds. researchgate.net
Bioinformatic Tools for Metabolic Network Reconstruction
Bioinformatics provides the tools and methods to analyze complex biological data, including the reconstruction of metabolic networks from genomic and other "omics" data. nih.gov A metabolic network reconstruction represents the complete set of metabolic reactions occurring within a cell or organism, providing a framework to understand cellular physiology. nih.govucsd.edu Valylserine, as a dipeptide, is an intermediate in protein metabolism, and its synthesis and degradation are part of this intricate network. hmdb.ca
The process of reconstructing a metabolic network begins with an annotated genome. nih.gov Automated tools use this genomic information to predict the enzymes and metabolic reactions present in the organism. nih.govsri.com This draft reconstruction is then manually curated and refined using biochemical literature and experimental data to fill gaps and correct errors, resulting in a high-quality model. nih.govresearchgate.net
Several databases and software suites are central to this process. Databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc provide vast repositories of information on pathways, reactions, enzymes, and compounds. oup.commdpi.com Software platforms like Pathway Tools can then use this information to create organism-specific Pathway/Genome Databases (PGDBs) and generate visual diagrams of the metabolic map. sri.commdpi.com These tools are not only for reconstruction but also for analysis, allowing researchers to overlay experimental data (e.g., from metabolomics or transcriptomics) onto the network to visualize metabolic shifts under different conditions. mdpi.com
Table 4: Key Bioinformatic Resources for Metabolic Network Analysis
| Tool/Database | Type | Function | Relevance to Valylserine |
| KEGG | Database | A collection of manually curated databases for genes, proteins, chemical compounds, and reaction pathways. oup.commdpi.com | Provides information on pathways where Valylserine or its constituent amino acids are involved. |
| MetaCyc / BioCyc | Database Collection | Contains experimentally elucidated metabolic pathways from a wide range of organisms. mdpi.com | Offers detailed information on enzymatic reactions that may synthesize or degrade Valylserine. |
| Pathway Tools | Software Suite | Creates Pathway/Genome Databases (PGDBs) from annotated genomes and supports querying, visualization, and analysis of metabolic networks. sri.commdpi.com | Can be used to reconstruct the metabolic context of Valylserine in a specific organism and visualize its connections. |
| Model SEED | Web Server | An automated resource for reconstructing, exploring, and analyzing genome-scale metabolic models. nih.gov | Facilitates the rapid generation of a draft metabolic model incorporating dipeptide metabolism. |
| COVRECON | Workflow/Algorithm | Combines automated network reconstruction with data-driven modeling to infer metabolic interaction networks from metabolomics data. arxiv.org | Could potentially be used to infer the regulatory network around Valylserine if sufficient metabolomics data were available. |
Through these bioinformatic approaches, the role of Valylserine can be understood not just as an isolated molecule, but as a component within the complex, dynamic system of cellular metabolism. nih.gov
Valylserine As a Biomarker and Potential Therapeutic Target in Disease States
Valylserine as a Metabolomic Biomarker in Human Health and Disease
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a critical tool for identifying biomarkers associated with disease. nih.govplos.org Valylserine has been identified in several metabolomic studies as a molecule of interest in diverse pathological conditions, from neonatal complications to cancer and neurodegeneration.
Neonatal hyperbilirubinemia, or jaundice, is a common condition in newborns affecting a majority of infants in the first week of life. plos.org It results from an elevated level of bilirubin (B190676) in the blood. plos.org Phototherapy is a standard treatment for this condition. nih.gov
Metabolomic studies have been conducted to find biomarkers that could predict the necessary duration of phototherapy. In one such study analyzing the meconium of neonates with jaundice, Valylserine was identified as a differential metabolite. The research found that the group of infants requiring a long duration of phototherapy had increased levels of Valylserine compared to the group that needed a shorter duration. nih.gov Other studies have noted that related amino acids, such as valine, are also elevated in infants with hyperbilirubinemia compared to healthy controls. nih.gov
Irritable Bowel Syndrome (IBS) is a common functional gastrointestinal disorder with a complex pathogenesis that is not fully understood. nih.govmdpi.com The use of metabolomics to discover objective biomarkers for IBS is an active area of research. nih.govamericanchemicalsuppliers.com
In a study using a rat model of IBS, urinary metabolomics analysis identified Valylserine as one of nine potential biomarkers for the condition. nih.govnih.govscispace.com The study used ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry to analyze urine samples and found a distinct metabolic profile in the IBS model rats, which included changes in Valylserine levels. nih.govnih.gov These biomarkers were primarily associated with metabolic pathways related to amino acids, intestinal dysfunction, and the nervous system. nih.govnih.gov
Bladder cancer is a frequently occurring malignancy that requires invasive surveillance methods like cystoscopy due to a high rate of recurrence. nih.govmdpi.com This has driven research into non-invasive urinary biomarkers for both initial diagnosis and monitoring. nih.govnih.gov Metabolomic profiling of urine is a promising approach to identify such biomarkers. nih.govmdpi.com
A systematic review of metabolomics in bladder cancer research noted a study that identified a panel of potential urinary biomarkers, which included Valylserine. nih.gov Another study that performed integrated transcriptomic and metabolomic profiling also detected Valylserine as a significantly altered metabolite. nih.gov While the constituent amino acid valine has been more broadly identified as being upregulated in the tissue, urine, and serum of bladder cancer patients, the specific mention of the dipeptide Valylserine in some studies highlights its potential as part of a more specific biomarker signature. nih.gov
Neurodegenerative diseases like Alzheimer's are characterized by progressive pathological changes that begin long before clinical symptoms appear, creating a need for early diagnostic biomarkers. plos.orgnih.gov Metabolomics offers a powerful platform to explore the complex molecular changes associated with Alzheimer's disease. plos.orgresearchgate.net
Recent research has directly implicated Valylserine in the pathology of Alzheimer's disease. An untargeted metabolomics study investigating the association between metabolites and plasma biomarkers of Alzheimer's found that Valylserine was one of 76 metabolites significantly associated with plasma levels of phosphorylated tau (P-tau181), a core biomarker of the disease. nih.govresearchgate.net This suggests that Valylserine may be involved in the metabolic pathways that are disrupted in the early stages of Alzheimer's. nih.govresearchgate.net Other research has pointed to alterations in the metabolism of related branched-chain amino acids, like valine, in the context of dementia and Alzheimer's risk. nih.gov
Table 1: Valylserine as a Potential Biomarker in Various Disease States
| Disease State | Sample Type | Key Finding | Reference(s) |
|---|---|---|---|
| Neonatal Hyperbilirubinemia | Meconium | Increased levels were associated with a longer required duration of phototherapy. | nih.gov |
| Irritable Bowel Syndrome (IBS) | Urine (Rat Model) | Identified as one of nine potential biomarkers distinguishing IBS models from controls. | nih.govnih.govscispace.com |
| Bladder Cancer | Urine | Identified as a potential urinary biomarker for bladder cancer in metabolomic studies. | nih.govnih.gov |
| Alzheimer's Disease | Plasma | Levels were found to be associated with plasma P-tau181, a key Alzheimer's biomarker. | nih.govresearchgate.net |
Exploration of Valylserine in Drug Discovery and Development
The unique chemical properties of dipeptides are being leveraged in drug discovery, particularly in the design of prodrugs to improve the therapeutic properties of existing medications. bioaustralis.com A significant area of exploration for Valylserine has been its use as a promoiety for the antiviral drug cidofovir (B1669016). nih.govscispace.commhmedical.com
Cidofovir is a potent antiviral agent, but it has very low oral bioavailability, which necessitates intravenous administration. nih.govmhmedical.com To overcome this limitation, researchers have developed prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. One successful strategy involves creating a cyclic form of cidofovir (cHPMPC) and attaching a dipeptide to it. nih.govscispace.com
Studies have reported the synthesis and evaluation of L-Valyl-L-Serine conjugated to cyclic cidofovir (Val-Ser-cHPMPC). nih.govmhmedical.com This prodrug was designed to enhance absorption from the gastrointestinal tract. scispace.com Research demonstrated that the Valylserine-containing prodrug had significantly greater permeability and bioavailability compared to the parent drug in rodent models. nih.govmhmedical.com For instance, perfusion studies in rats showed that the permeability of the this compound prodrug was over 30 times greater than that of cidofovir. nih.gov Furthermore, in a murine model, the Valylserine prodrug resulted in an 8-fold increase in bioavailability. nih.gov These dipeptide prodrugs are rapidly hydrolyzed back to the active form of the drug in the body. nih.gov
Table 2: Research Findings on Valylserine-Cidofovir Prodrug
| Research Area | Finding | Significance | Reference(s) |
|---|---|---|---|
| Synthesis | L-Valyl-L-Serine was successfully conjugated to cyclic cidofovir (cHPMPC). | Created a novel prodrug to improve drug delivery. | nih.govscispace.com |
| Permeability | The this compound-cHPMPC prodrug showed a >30-fold greater mesenteric permeability in rats compared to cidofovir. | Suggests significantly enhanced absorption across the intestinal barrier. | nih.gov |
| Bioavailability | An 8-fold increase in bioavailability was observed in a murine model for the this compound prodrug relative to cidofovir. | Demonstrates the potential for effective oral administration of the antiviral agent. | nih.gov |
| Activation | The prodrug is rapidly hydrolyzed to the active form (cyclic cidofovir) in gastrointestinal and liver homogenates. | Ensures the active drug is released at the intended site of action. | nih.gov |
Modulatory Effects on Physiological Processes
Beyond its role as a biomarker or a component of prodrugs, Valylserine itself can exert modulatory effects on certain physiological and cellular processes. bioaustralis.comamericanchemicalsuppliers.comnih.gov
One notable effect is the inhibition of melanin (B1238610) synthesis. nih.gov Melanin is the pigment responsible for skin color, and its production is primarily regulated by the enzyme tyrosinase. mdpi.com Research has shown that Valylserine inhibits melanin production in Mel-Ab cells by down-regulating this key enzyme. nih.gov This finding suggests its potential application in contexts where reducing melanogenesis is desired. nih.govfrontiersin.org
Additionally, Valylserine plays a role in microbial communication. bioaustralis.com It is a precursor to cyclic diketopiperazines, which are metabolites that can act as signaling molecules in quorum sensing. bioaustralis.com Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, often regulating processes like biofilm formation and virulence. mdpi.com
Finally, studies have shown that levels of Valylserine can be altered in response to pharmacological agents, indicating its involvement in broader metabolic responses. americanchemicalsuppliers.com For example, treatment with the glucocorticoid dexamethasone (B1670325) was found to significantly increase levels of Valylserine and other dipeptides in the brain, pointing to an activation of proteolysis and altered amino acid metabolism. americanchemicalsuppliers.com
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| 16-a-hydroxypregnenolone | |
| Adenosine | |
| Alanine | |
| Arachidonate | |
| Arginine | |
| Aspartic acid | |
| Bilirubin | |
| Cidofovir | |
| Citrulline | |
| Creatinine | |
| Cyclic cidofovir (cHPMPC) | |
| Dexamethasone | |
| Glutamyl-leucine | |
| Isoleucine | |
| Lactate | |
| Leucine | |
| Lysine (B10760008) | |
| Palmitoyl sphingomyelin | |
| Phenylalanine | |
| Phosphorylated tau (P-tau181) | |
| Proline | |
| Serine | |
| Stearic acid | |
| Succinate | |
| Tryptophan | |
| Tyrosine | |
| Valine |
Challenges and Opportunities in Clinical Translation
The journey of a promising biomarker like Valylserine from laboratory discovery to routine clinical application is fraught with challenges, yet it also presents significant opportunities to advance patient care and drug development. The successful clinical translation of Valylserine hinges on overcoming several scientific, technical, and regulatory hurdles.
Challenges in Clinical Translation
The path from identifying a potential biomarker to its validation for clinical use is complex and marked by a high rate of attrition. d-nb.inforesearchgate.net A primary challenge is the rigorous validation process required to confirm that a biomarker is reproducible, specific, and sensitive enough for clinical decision-making. d-nb.inforesearchgate.net This process often requires testing across hundreds of specimens to ensure robustness. d-nb.inforesearchgate.net
A significant hurdle in the early stages is the risk of confounding factors and data 'noise', especially with high-throughput 'omics' technologies that identify thousands of potential candidates. qiagen.com Distinguishing a true disease-related signal from this background noise is a substantial challenge for researchers. qiagen.com Furthermore, many initial findings from preclinical experiments are difficult to translate to human studies because the doses or concentrations used in lab models may not be achievable or relevant in humans. ecancer.org
For dipeptides like Valylserine, several specific challenges exist:
Lack of Pharmacodynamic (PD) Biomarkers: A major obstacle in the clinical development of new therapeutic agents is the absence of reliable PD biomarkers that can provide an early indication of biological activity in humans. ecancer.org This hinders dose optimization for large-scale clinical trials. ecancer.org
Mechanistic Uncertainty: While metabolomic studies may identify Valylserine as being associated with a disease state, its precise role in the underlying pathophysiology often remains unclear. hmdb.ca This ambiguity makes it difficult to establish whether the dipeptide is a cause or a consequence of the disease, a crucial distinction for developing targeted therapies.
Clinical Trial Design: Designing clinical trials that effectively validate a biomarker is complex. openaccessjournals.com Challenges include selecting the right patient populations, defining appropriate endpoints, and the high costs associated with large-scale studies. openaccessjournals.comnih.gov For emerging biomarkers like Valylserine, there are no established, large-scale clinical trials to definitively prove its utility. nih.gov
Analytical Validation: The techniques used to measure Valylserine in biological samples must be robust and standardized. While methods like liquid chromatography-mass spectrometry are powerful, they require careful validation to ensure consistency and accuracy across different laboratories and patient cohorts. researchgate.net
Opportunities in Clinical Translation
Despite the challenges, the potential applications for a validated Valylserine biomarker are vast and could significantly impact personalized medicine and therapeutic development.
Non-Invasive Diagnostics and Prognostics: As Valylserine can be detected in body fluids like urine, it holds promise as a non-invasive biomarker for diagnosing and monitoring diseases such as bladder cancer. researchgate.net This could reduce the reliance on more invasive and costly procedures.
Personalized Medicine: Biomarkers are fundamental to the advancement of personalized medicine. openaccessjournals.com Valylserine could potentially be used to stratify patients into subgroups that are more likely to respond to a particular treatment, thereby tailoring therapy to the individual. nih.gov This is particularly relevant in complex diseases like cancer, where patient responses to standard treatments can vary widely. mdpi.com
Surrogate Endpoints in Clinical Trials: A validated biomarker can serve as a surrogate endpoint in clinical trials, providing an early indicator of therapeutic efficacy. drugtargetreview.com For instance, a change in Valylserine levels following treatment could predict a long-term clinical outcome, potentially shortening the duration and reducing the cost of clinical studies. nih.govdrugtargetreview.com
Insight into Disease Mechanisms: Studying biomarkers like Valylserine provides valuable information about the underlying biological processes of a disease. inderocro.com Research into its role in amino acid metabolism could uncover new therapeutic targets and enhance our understanding of pathologies related to metabolic dysfunction, such as in certain cancers or neurological disorders. mdpi.comnih.gov
Guiding Therapeutic Development: By providing insights into a drug's mechanism of action, biomarkers can guide the early stages of therapeutic development. drugtargetreview.cominderocro.com If Valylserine is confirmed as a key node in a disease pathway, therapies could be designed specifically to modulate its levels or activity.
The table below summarizes the key challenges and opportunities in the clinical translation of Valylserine.
| Aspect | Detailed Breakdown |
| Challenges | Need for Rigorous Validation: Requirement for large-scale studies to confirm sensitivity, specificity, and reproducibility. d-nb.inforesearchgate.net |
| Distinguishing Signal from Noise: Difficulty in isolating a true biomarker signal from confounding 'omics' data. qiagen.com | |
| Preclinical to Clinical Gap: Findings from lab models may not be relevant to human physiology or achievable dosages. ecancer.org | |
| Mechanistic Ambiguity: Uncertainty whether Valylserine is a cause or an effect of the disease process. hmdb.ca | |
| Lack of Specific Clinical Trials: Absence of large, dedicated trials to validate Valylserine's clinical utility. nih.gov | |
| Opportunities | Non-Invasive Monitoring: Potential for use in easily accessible biofluids for diagnosis and prognosis. researchgate.net |
| Personalized Medicine: Ability to stratify patients for tailored therapeutic strategies. openaccessjournals.com | |
| Surrogate Endpoints: Use in clinical trials to provide early indications of treatment efficacy, saving time and resources. drugtargetreview.com | |
| Understanding Disease Pathophysiology: Offers insights into metabolic pathways and can help identify new therapeutic targets. inderocro.comnih.gov | |
| Drug Development: Can inform the mechanism of action for novel drugs and guide early-phase development. inderocro.com |
Future Research Directions and Uncharted Avenues for Valylserine Studies
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of Valylserine's role in complex biological systems cannot be achieved through a single analytical lens. Future research must embrace the integration of multiple omics datasets to build a holistic picture of the pathways and networks in which this dipeptide participates. A single-omics technique, such as transcriptomics, can only capture a fraction of a biological cascade, but integrating multiple layers of data promises a more complete, systemic understanding. researchgate.net
Metabolomics studies have successfully identified Valylserine in various matrices, but these findings are largely descriptive. mdpi.comresearchgate.net By correlating metabolomic data with other omics layers—such as genomics, transcriptomics, and proteomics—researchers can begin to connect the presence of Valylserine with specific genetic backgrounds, gene expression patterns, and protein activity levels. nih.gov For example, integrating data could reveal whether elevated Valylserine levels are a cause or a consequence of transcriptional changes in disease states. This approach helps bridge the gap from genotype to phenotype, assessing the flow of information between different biological strata. nih.gov
Future studies should be designed with a multi-omics focus from the outset. researchgate.net An ideal study might simultaneously analyze the genome, transcriptome, proteome, and metabolome of a single set of samples, allowing for powerful, multi-layered analysis. nih.gov Such an approach could uncover novel regulatory networks and pinpoint the precise molecular context in which Valylserine exerts its effects, paving the way for more targeted hypotheses and interventions.
Table 1: Conceptual Framework for a Multi-Omics Study of Valylserine
| Omics Layer | Analytical Technique | Potential Insights for Valylserine Research | References |
|---|---|---|---|
| Genomics | Whole Genome/Exome Sequencing | Identification of genetic variants (e.g., SNPs in enzymes) associated with altered Valylserine levels. | nih.gov |
| Transcriptomics | RNA-Sequencing | Correlation of Valylserine abundance with the expression of genes involved in its synthesis, degradation, or transport. | researchgate.netnih.gov |
| Proteomics | Mass Spectrometry-based Proteomics | Quantification of proteins (e.g., peptidases, transporters) that directly interact with or are modulated by Valylserine. | nih.gov |
| Metabolomics | LC-MS, NMR | Precise quantification of Valylserine and related metabolites to map its position within broader metabolic pathways. | mdpi.comnih.gov |
Development of Novel Biosensors and High-Throughput Detection Methods
While mass spectrometry-based methods are the current standard for detecting and quantifying dipeptides, they can be limited, and there is a recognized need for more efficient, high-throughput techniques for the comprehensive analysis of small peptides like Valylserine. researchgate.netnih.gov The development of novel biosensors and screening platforms represents a critical frontier for advancing research into this dipeptide.
Future efforts should focus on creating technologies that are not only high-throughput but also sensitive, specific, and potentially field-deployable. researchgate.net One promising avenue is the development of electrochemical biosensors. These devices could be engineered by immobilizing a Valylserine-specific enzyme (e.g., a specific peptidase) onto an electrode. researchgate.net The enzymatic reaction would produce a detectable electrical signal, allowing for real-time, quantitative measurement of Valylserine. Such a technology would be invaluable for dynamic studies in cell cultures or for rapid screening of clinical samples.
Another area for development is the enhancement of high-throughput screening assays. Methodologies like the Biolog Phenotype MicroArray, which has been used to screen the utilization of hundreds of dipeptides by bacteria, could be adapted and refined for Valylserine. plos.org Furthermore, advancing techniques such as multisegment injection-capillary electrophoresis-tandem mass spectrometry (MSI-CE-MS/MS) offers a path toward robust, high-throughput, and quantitative analysis of dipeptides in complex biological fluids like serum. nih.govacs.org
Table 2: Comparison of Current and Future Detection Methods for Valylserine
| Methodology | Principle | Advantages | Current Limitations for Valylserine | References |
|---|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; structural confirmation. | Can be time-consuming; matrix effects; challenges with small peptide quantification. | researchgate.netnih.gov |
| High-Throughput Screening (e.g., Biolog) | Measures cellular respiration to determine substrate utilization in microplates. | Screens hundreds of peptides simultaneously. | Indirect detection; primarily for utilization studies in microbes. | plos.org |
| Electrochemical Biosensor (Future) | Immobilized enzyme on an electrode detects the target molecule via an electrochemical reaction. | Real-time monitoring; high sensitivity; potential for portability. | Specific enzyme for Valylserine needs to be identified and integrated; potential for interference. | researchgate.netresearchgate.net |
| Electronic Tongue (Future) | Sensor array that generates a "taste" profile based on electrochemical signals. | Differentiates complex mixtures without separation. | Currently used for food quality; specificity for single analytes like Valylserine is not established. | mdpi.com |
Advanced Computational Modeling for Deeper Mechanistic Insights
To understand how Valylserine functions at a molecular level, future research can greatly benefit from advanced computational modeling techniques, particularly molecular dynamics (MD) simulations. ebsco.com These methods allow scientists to visualize and analyze the physical movements and interactions of atoms and molecules over time, providing a window into the dynamic processes that are often inaccessible through experimental methods alone.
A key application for Valylserine would be to simulate its interaction with potential protein targets, such as enzymes, receptors, or transporters. For instance, MD simulations have been successfully used to study the Valyl-tRNA synthetase (ValRS), revealing the precise molecular triggers that allow it to distinguish its correct substrate from incorrect ones. nih.govnih.gov Similar simulations could be employed to model Valylserine binding to the active site of a peptidase or the binding pocket of a receptor.
These computational studies can predict binding affinities, identify key amino acid residues involved in the interaction, and reveal conformational changes in both the peptide and its target protein upon binding. mdpi.com This information is crucial for understanding the mechanism of action and for guiding the rational design of molecules that could modulate Valylserine's activity. By comparing the simulated binding of Valylserine to that of other similar dipeptides, researchers could also uncover the structural basis for its specific biological effects.
Table 3: Potential Applications of Computational Modeling in Valylserine Research
| Modeling Application | Technique | Specific Research Question | Expected Outcome | References |
|---|---|---|---|---|
| Binding Site Characterization | Molecular Docking & MD Simulation | How does Valylserine bind to a specific enzyme or receptor? | Identification of binding pose, key interacting residues, and estimation of binding free energy. | mdpi.com |
| Mechanism of Action | MD Simulation | What conformational changes does Valylserine induce in its target protein upon binding? | Understanding of allosteric effects or changes that lead to activation/inhibition. | plos.org |
| Substrate Specificity | Comparative MD Simulation | Why does a particular enzyme preferentially hydrolyze Valylserine over other dipeptides? | Insight into the structural and energetic basis of enzymatic selectivity. | nih.govnih.gov |
| In Silico Mutagenesis | MD Simulation | How do mutations in a target protein affect its interaction with Valylserine? | Prediction of the functional impact of genetic variations on the Valylserine signaling pathway. | nih.gov |
Translational Research for Therapeutic and Diagnostic Applications
Preliminary metabolomic studies have positioned Valylserine as a dipeptide of significant interest for translational research. ontosight.ai Its detection as a potential biomarker in different disease contexts suggests that with further validation, it could be developed into a useful tool for clinical diagnostics.
In the diagnostic arena, elevated levels of Valylserine have been associated with specific clinical outcomes. For example, it was found to be increased in newborns with hyperbilirubinemia who required longer durations of phototherapy. nih.gov It has also been listed as a potential urinary biomarker for bladder cancer and has appeared in metabolomic profiles related to colorectal cancer. mdpi.comnih.gov The crucial next step is to move from these initial correlational findings to rigorous validation in large, independent patient cohorts. Future research should aim to establish definitive cutoff values and assess the sensitivity and specificity of Valylserine as a diagnostic or prognostic marker for these conditions.
From a therapeutic perspective, Valylserine could be explored as more than just a biomarker. Its unique chemical structure makes it a potential building block for the synthesis of novel pharmaceutical compounds. ontosight.ai Furthermore, a recent patent application described the use of Valylserine in the context of protein-based carriers for conjugation, suggesting a role in targeted drug delivery systems. google.com Future studies could investigate whether Valylserine or its derivatives possess inherent bioactivity or can be used to enhance the delivery or efficacy of other therapeutic agents.
Table 4: Summary of Studies Identifying Valylserine as a Potential Biomarker
| Disease/Condition | Sample Type | Observed Change in Valylserine | Potential Clinical Application | References |
|---|---|---|---|---|
| Neonatal Hyperbilirubinemia | Not specified | Increased | Predicting duration of phototherapy. | nih.gov |
| Bladder Cancer | Urine | Altered levels (part of a metabolite panel) | Early diagnostic marker. | nih.gov |
Investigation of Valylserine in Gut Microbiome Interactions
The gut microbiome is a complex ecosystem that profoundly influences host health through a web of metabolic interactions. nih.govmdpi.com Dipeptides like Valylserine are present in the gut as products of protein digestion and microbial metabolism, and emerging evidence suggests they are active participants in host-microbe communication. mdpi.comfrontiersin.org
Research has shown that Valylserine is found in significant concentrations in gut-associated lymphoid tissue, such as the Peyer's patches in the duodenum, pointing to a potential role in mucosal immunity. frontiersin.org This suggests that Valylserine could be involved in the dialogue between the gut microbiota and the host's immune system. Furthermore, a human study found a significant inverse relationship between the abundance of Valylserine and the presence of a specific bacterium from the Ruminococcaceae family, indicating that this dipeptide may influence or be influenced by the composition of the gut microbiota. kcl.ac.uk
A particularly exciting avenue for future research is the potential role of Valylserine as a signaling molecule. Linear dipeptides are precursors to cyclic dipeptides, which are known to function as quorum-sensing molecules that bacteria use to communicate and coordinate group behaviors. researchgate.netbioaustralis.com It is plausible that Valylserine could be converted into its cyclic form by gut microbes, thereby modulating microbial community structure and function. Future studies should investigate this conversion and explore how diet-induced changes in Valylserine levels impact microbial signaling, gut barrier function, and host inflammatory responses. mdpi.commdpi.com
Table 5: Evidence and Future Directions for Valylserine in Gut Microbiome Research
| Finding/Observation | Study Context | Implication/Hypothesis | Future Research Question | References |
|---|---|---|---|---|
| High concentration of Valylserine in duodenal Peyer's patches. | Metabolomics of Bactrian camel small intestine. | Valylserine may play a role in mucosal immunity. | Does Valylserine modulate immune cell function in the gut? | frontiersin.org |
| Valylserine is an incomplete breakdown product of protein digestion. | Metabolomics analysis after hemp fiber ingestion. | Dietary components can influence Valylserine levels in the host. | How do different dietary proteins/fibers alter Valylserine availability in the gut? | mdpi.com |
| Negative correlation between Valylserine and Ruminococcaceae abundance. | Human gut microbiome and metabolome study. | Valylserine may inhibit the growth of certain bacteria or be consumed by them. | What is the specific mechanism of interaction between Valylserine and Ruminococcaceae? | kcl.ac.uk |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Valylserine with high purity?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor coupling efficiency via ninhydrin or Kaiser tests. Purify via reverse-phase HPLC with a C18 column and characterize using ESI-MS and H/C NMR spectroscopy. Ensure reproducibility by documenting solvent ratios (e.g., acetonitrile/water gradients) and retention times .
Q. How can researchers validate the structural identity of Valylserine when spectroscopic data conflicts with literature?
- Methodological Answer : Cross-validate using multiple analytical techniques (e.g., FTIR for functional groups, X-ray crystallography for 3D structure). Compare observed H NMR shifts with computational models (e.g., DFT calculations). If discrepancies persist, re-examine synthetic conditions (e.g., pH, temperature) and consult structural databases like PubChem or UniProt for updated reference data .
Q. What are the best practices for designing a stability study of Valylserine under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline. Sample aliquots at timed intervals (0h, 24h, 48h) and analyze degradation via HPLC-UV. Include positive controls (e.g., hydrolyzed Valylserine) and statistical validation (e.g., ANOVA for inter-group variance) .
Q. How should researchers address low yields in Valylserine synthesis?
- Methodological Answer : Optimize reaction stoichiometry (e.g., excess amino acid coupling agents) and deprotection steps (e.g., TFA concentration). Use DOE (Design of Experiments) to identify critical variables (e.g., solvent polarity, reaction time). Document failed attempts in supplementary materials to guide troubleshooting .
Q. What spectroscopic techniques are essential for characterizing Valylserine, and how should data be interpreted?
- Methodological Answer : Prioritize NMR (H, C) for backbone conformation, ESI-MS for molecular weight confirmation, and CD spectroscopy for secondary structure in solution. Assign peaks using reference tables (e.g., Biological Magnetic Resonance Data Bank) and report chemical shifts with ±0.01 ppm precision .
Advanced Research Questions
Q. How can computational modeling predict Valylserine’s interactions with biological targets, and what validation experiments are required?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to receptors (e.g., peptide transporters). Validate predictions via SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic parameters. Cross-reference with mutagenesis studies to confirm key residues .
Q. What strategies resolve contradictory in vitro vs. in vivo efficacy data for Valylserine?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, half-life) to assess metabolic stability. Use isotopic labeling (C-Valylserine) to track tissue distribution. If in vitro activity lacks in vivo translation, explore prodrug modifications or co-administration with absorption enhancers .
Q. How do researchers design a mechanistic study to elucidate Valylserine’s role in cellular signaling pathways?
- Methodological Answer : Employ siRNA knockdown/CRISPR-Cas9 to silence candidate pathways (e.g., MAPK/ERK). Use phospho-specific antibodies in Western blotting to monitor activation states. Validate findings with pathway-specific inhibitors and rescue experiments. Ensure statistical power via sample size calculations (e.g., G*Power software) .
Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in Valylserine studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC/IC. Use Bayesian hierarchical models for heterogeneous data. Report confidence intervals and effect sizes (e.g., Cohen’s d). For high-throughput data, apply machine learning (e.g., random forests) to identify predictors of response .
Q. How can researchers integrate multi-omics data to explore Valylserine’s systemic effects?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Validate hypotheses with targeted assays (e.g., qPCR for gene expression). Address batch effects via ComBat normalization .
Guidance for Data Presentation
- Tables : Include retention times (HPLC), spectroscopic peaks (NMR), and kinetic constants (e.g., , ). Use SI units and ± SD for replicates .
- Figures : Label axes with compound names (no abbreviations) and error bars. For structural diagrams, follow IUPAC conventions .
Ethical and Reproducibility Standards
- Disclose synthetic routes and analytical parameters in supplementary materials.
- Cite primary literature for established protocols and avoid non-peer-reviewed sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
